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molecular formula C6H11NO3 B8804810 2-Isoxazolidinecarboxylic acid, ethyl ester CAS No. 54020-55-2

2-Isoxazolidinecarboxylic acid, ethyl ester

Cat. No. B8804810
M. Wt: 145.16 g/mol
InChI Key: PGPQZSDFRTWCCZ-UHFFFAOYSA-N
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Patent
US04242339

Procedure details

N-Carbethoxyisooxazolidine Trimethylene dibromide (40.4 g; 0.4 mole) and an ethanolic solution (224 ml.) containing potassium hydroxide (22.4 g.; 0.4 mole) are boiled together on a steam bath for six hours. The ethanol is removed by distillation and the residue triturated with ether (3×100 ml.). The combined ether washes are dried over anhydrous magnesium sulfate, filtered and concentrated to give a liquid which is vacuum distilled to give N-carbethoxyisooxazolidine, b.p. 103° C./13 mm.
Name
N-Carbethoxyisooxazolidine Trimethylene dibromide
Quantity
40.4 g
Type
reactant
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(Br)CCBr.[C:6]([N:11]1[CH2:15][CH2:14][CH2:13][O:12]1)([O:8][CH2:9][CH3:10])=[O:7].[OH-].[K+]>>[C:6]([N:11]1[CH2:15][CH2:14][CH2:13][O:12]1)([O:8][CH2:9][CH3:10])=[O:7] |f:0.1,2.3|

Inputs

Step One
Name
N-Carbethoxyisooxazolidine Trimethylene dibromide
Quantity
40.4 g
Type
reactant
Smiles
C(CCBr)Br.C(=O)(OCC)N1OCCC1
Name
Quantity
22.4 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethanol is removed by distillation
CUSTOM
Type
CUSTOM
Details
the residue triturated with ether (3×100 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether washes are dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a liquid which
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(=O)(OCC)N1OCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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